molecular formula C25H23FN4O2 B15016407 (3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(3-fluorophenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(3-fluorophenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B15016407
M. Wt: 430.5 g/mol
InChI Key: CAIJYAXIVHNFJB-LQKURTRISA-N
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Description

(3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a carbazole moiety, a fluorophenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the carbazole derivative, followed by the introduction of the fluorophenyl group and the butanamide moiety. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: Various substituents can replace the functional groups in the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction may produce reduced butanamide compounds.

Scientific Research Applications

(3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group but a simpler structure.

    Flunarizine: A pharmacologically active allylamine used for migraine relief.

    Naftifine: Another allylamine with antifungal properties.

Uniqueness

(3E)-N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its combination of a carbazole moiety, a fluorophenyl group, and a butanamide backbone

Properties

Molecular Formula

C25H23FN4O2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(E)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]-3-fluorobenzamide

InChI

InChI=1S/C25H23FN4O2/c1-3-30-22-10-5-4-9-20(22)21-15-19(11-12-23(21)30)27-24(31)13-16(2)28-29-25(32)17-7-6-8-18(26)14-17/h4-12,14-15H,3,13H2,1-2H3,(H,27,31)(H,29,32)/b28-16+

InChI Key

CAIJYAXIVHNFJB-LQKURTRISA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C/C(=N/NC(=O)C3=CC(=CC=C3)F)/C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC(=NNC(=O)C3=CC(=CC=C3)F)C)C4=CC=CC=C41

Origin of Product

United States

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